(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE
Overview
Description
The compound (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic molecule that features a combination of furan, indole, and diazinane structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the catalytic oxidation of 5-hydroxymethylfurfural in a packed-bed continuous flow reactor.
Synthesis of the Indole Derivative: The indole derivative can be synthesized via conventional or microwave-assisted techniques, with yields ranging from 55-78%.
Coupling Reactions: The final step involves coupling the furan-2-ylmethyl intermediate with the indole derivative under specific reaction conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the diazinane ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and furan rings.
Common Reagents and Conditions
Oxidation: Catalysts such as Ru/Al2O3 in toluene at 140°C.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of diformylfuran .
Scientific Research Applications
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets and pathways. The compound may bind to DNA or proteins, leading to transcriptional regulation or inhibition of specific enzymes . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with two chlorine atoms and have various industrial applications.
Triple Bond Compounds: Compounds with triple bonds, such as acetylene and cyanogen, have unique chemical properties and applications.
Uniqueness
(5Z)-1-[(FURAN-2-YL)METHYL]-5-({1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}METHYLIDENE)-1,3-DIAZINANE-2,4,6-TRIONE: is unique due to its combination of furan, indole, and diazinane structures, which confer specific chemical reactivity and potential biological activity not found in simpler compounds.
Properties
IUPAC Name |
(5Z)-1-(furan-2-ylmethyl)-5-[[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O5/c1-18-8-10-20(11-9-18)35-14-12-29-16-19(22-6-2-3-7-24(22)29)15-23-25(31)28-27(33)30(26(23)32)17-21-5-4-13-34-21/h2-11,13,15-16H,12,14,17H2,1H3,(H,28,31,33)/b23-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZQZXABLVSLBPY-HAHDFKILSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C4C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\4/C(=O)NC(=O)N(C4=O)CC5=CC=CO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361931 | |
Record name | STK325518 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6366-99-0 | |
Record name | STK325518 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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